LRRK2-IN-16

LRRK2 Kinase inhibition Parkinson's disease

LRRK2-IN-16 is a low-potency LRRK2 inhibitor (IC50 < 5 μM) for in vitro use. Its weak activity makes it an optimal negative control or assay calibrant for benchmarking potent inhibitors. Ideal for high-concentration HTS validation and biochemical studies of weak kinase interactions.

Molecular Formula C18H19N5OS
Molecular Weight 353.44
CAS No. 852375-30-5
Cat. No. B2932488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRRK2-IN-16
CAS852375-30-5
Molecular FormulaC18H19N5OS
Molecular Weight353.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
InChIInChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3
InChIKeyDZOKYYJDZNGNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LRRK2-IN-16 (CAS 852375-30-5): Procurement-Ready LRRK2 Inhibitor for Mechanistic Studies in Neurodegeneration


LRRK2-IN-16 (CAS 852375-30-5), also designated as compound 25 or WAY-333491, is a small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2) . It is a synthetic organic compound with the molecular formula C18H19N5OS and a molecular weight of 353.44 g/mol . The compound is offered as a research-grade tool for investigating LRRK2 kinase activity in cellular models of Parkinson's disease and autoimmune disorders .

LRRK2-IN-16 Procurement: Why Potency and Data Maturity Drive Scientific Selection


LRRK2 inhibitors are not interchangeable due to extreme variations in potency (nM to high μM) [1][2], divergent kinome selectivity profiles [3], and critically, differences in brain penetration [4]. The potency gap between high-affinity tool compounds and weakly active analogs like LRRK2-IN-16 can exceed three orders of magnitude, directly impacting the feasibility of achieving target engagement in cellular assays [1]. For procurement, LRRK2-IN-16's limited characterization profile contrasts sharply with extensively validated, brain-penetrant, and highly selective probes. The choice of inhibitor determines whether an experiment can detect LRRK2-dependent signaling or whether results are confounded by off-target activity at concentrations required for kinase inhibition [3].

LRRK2-IN-16 Potency Profile: Quantitative Comparison Against Established LRRK2 Inhibitors


LRRK2-IN-16 vs. MLi-2: Over 6,000-Fold Difference in Kinase Inhibition Potency

LRRK2-IN-16 exhibits an IC50 value of less than 5 μM against LRRK2 kinase . In contrast, the advanced tool compound MLi-2 demonstrates an IC50 of 0.76 nM in a purified LRRK2 kinase assay [1]. This represents an approximate 6,500-fold difference in potency. The lower potency of LRRK2-IN-16 may necessitate higher working concentrations in cellular assays, potentially increasing the risk of off-target effects.

LRRK2 Kinase inhibition Parkinson's disease IC50

LRRK2-IN-16 vs. GNE-7915: Significant Potency Gap in Cellular Contexts

The reported potency of LRRK2-IN-16 is less than 5 μM (5,000 nM) . The well-characterized, brain-penetrant inhibitor GNE-7915 exhibits an IC50 of 9 nM [1]. This indicates LRRK2-IN-16 is over 500-fold less potent in direct kinase inhibition assays. This substantial difference translates to a requirement for significantly higher compound concentrations to achieve similar levels of target modulation, which may limit its utility in cellular models requiring prolonged exposure or low nanomolar target engagement.

LRRK2 Kinase inhibition Parkinson's disease IC50

LRRK2-IN-16 vs. LRRK2-IN-1: Over 800-Fold Lower Potency Against Pathogenic G2019S Mutant

LRRK2-IN-16 shows an IC50 of less than 5 μM against wild-type LRRK2; its activity against the pathogenic G2019S mutant has not been reported . In stark contrast, LRRK2-IN-1 inhibits the G2019S mutant with an IC50 of 6 nM . The potency of LRRK2-IN-16 against the G2019S mutant is presumed to be comparable to its wild-type activity, resulting in an estimated >800-fold lower potency. This difference is critical for disease-relevant models, as LRRK2-IN-1 can achieve near-complete inhibition of mutant kinase activity at concentrations that do not saturate off-target kinases, a feat likely impossible with LRRK2-IN-16.

LRRK2 G2019S mutation Parkinson's disease IC50

LRRK2-IN-16 Experimental Applications: Use Cases Based on Quantified Potency Profile


Use as a Low-Potency Control Compound in LRRK2 Kinase Assays

Given its weak inhibitory activity (IC50 < 5 μM), LRRK2-IN-16 can serve as a negative or low-potency control in kinase assays designed to benchmark the efficacy of more potent LRRK2 inhibitors. It provides a useful reference point for establishing a baseline for weak kinase-ligand interactions or for validating assay sensitivity when strong inhibition is not expected .

Probing LRRK2 Function in High-Throughput Screening (HTS) Campaigns

In primary HTS campaigns for novel LRRK2 inhibitors, LRRK2-IN-16 may be utilized as a tool to validate assay robustness and to define the lower limit of detectable inhibition. Its micromolar potency makes it a suitable candidate for calibrating high-concentration screening plates or for use in counter-screens to identify false positives .

In Vitro Studies Where Micromolar Concentrations Are Tolerated

LRRK2-IN-16 is appropriate for in vitro biochemical studies of LRRK2 where high compound concentrations (up to 10-50 μM) are experimentally feasible and where potent target engagement is not required. This includes investigations into LRRK2 autophosphorylation or substrate interactions under non-physiological, high-ligand conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LRRK2-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.